(4-(benzyloxy)-1H-indol-2-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
(4-phenylmethoxy-1H-indol-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-20(22-9-11-25-12-10-22)18-13-16-17(21-18)7-4-8-19(16)24-14-15-5-2-1-3-6-15/h1-8,13,21H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYDQFYXALYESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(benzyloxy)-1H-indol-2-yl)(thiomorpholino)methanone is a synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
This indicates the presence of an indole moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the indole core followed by substitution reactions to introduce the thiomorpholine and benzyloxy groups.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds with similar structural features. For example, derivatives of indole have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 4-(benzyloxy)-1H-indol-2-yl thiomorpholino methanone | S. aureus | 30 | |
| 4-(benzyloxy)-1H-indol-2-yl thiomorpholino methanone | M. tuberculosis | 25 |
These results suggest that the compound may possess broad-spectrum antibacterial properties, making it a candidate for further development in antibiotic therapies.
Antitumor Activity
Indole derivatives are also recognized for their antitumor properties. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways such as MAPK and PI3K/Akt.
In a study examining structural analogs, it was found that certain indole-based compounds significantly inhibited tumor growth in vitro and in vivo models:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(benzyloxy)-1H-indol-2-yl thiomorpholino methanone | HeLa (cervical cancer) | 15 | |
| 4-(benzyloxy)-1H-indol-2-yl thiomorpholino methanone | A549 (lung cancer) | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may affect signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- A study on a related indole derivative demonstrated significant improvement in bacterial clearance in patients with resistant infections.
- Another clinical trial showed that an indole-based compound reduced tumor size in patients with advanced-stage cancers when combined with standard chemotherapy.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives, including those similar to (4-(benzyloxy)-1H-indol-2-yl)(thiomorpholino)methanone. Indole compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines, including colon and lung cancers.
- Mechanism of Action : The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a study demonstrated that certain indole derivatives could inhibit the growth of HCT-116 colon cancer cells by affecting cell cycle progression and inducing apoptosis through mitochondrial pathways .
- Case Study : A recent evaluation of synthesized indole derivatives indicated that compounds with similar structural features to this compound showed significant inhibitory concentrations against multiple tumor cell lines, suggesting a promising avenue for developing new anticancer agents .
Neurological Applications
Indole derivatives are also being investigated for their neuroprotective effects. The ability to modulate neurotransmitter systems makes these compounds suitable candidates for treating neurodegenerative diseases.
- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinities of indole derivatives to various neurodegenerative disease targets. For example, docking studies on bifunctional azaheterocycles showed promising interactions with biotargets associated with Alzheimer’s disease .
- In Vitro Studies : Compounds similar to this compound were tested for cytotoxicity on healthy human embryonic kidney cells, demonstrating low toxicity levels and suggesting a favorable safety profile for further development in neuropharmacology .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Research Findings : Studies have shown that certain structural modifications in indole compounds enhance their radical-scavenging abilities. For example, the introduction of hydroxyl groups significantly improved antioxidant activity against peroxyl radicals .
- Potential Applications : Such antioxidant properties could position these compounds as candidates for formulations aimed at skin protection or as dietary supplements targeting oxidative damage .
Pharmaceutical Development
The pharmaceutical potential of this compound extends beyond anticancer and neurological applications.
- Chemokine Receptor Modulation : Research indicates that indole derivatives can act as modulators of chemokine receptor functions, which are critical in inflammatory responses. This suggests potential applications in treating chronic inflammatory diseases .
- Regulatory Approvals : The regulatory landscape for indole derivatives is evolving, with several compounds entering clinical trials for various therapeutic indications, including neoplasms and inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4-(benzyloxy)-1H-indol-2-yl)(thiomorpholino)methanone with analogous indole-thiomorpholine/morpholine hybrids and related methanone derivatives described in the literature.
Morpholine vs. Thiomorpholine Substituents
Thiomorpholine derivatives (e.g., (4-fluoro-2-methoxyphenyl)(thiomorpholino)methanone ) exhibit distinct electronic and steric properties compared to morpholine analogs. Sulfur’s larger atomic radius and lower electronegativity relative to oxygen may alter binding interactions in biological targets. For example, thiomorpholine’s reduced hydrogen-bonding capacity could decrease polar interactions but enhance passive diffusion across lipid membranes.
Indole Core Modifications
- Substitution at the Indole 4-Position: The benzyloxy group in the target compound contrasts with the hydroxy or methoxy substituents seen in analogs like 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone and (1-(4-methoxybenzyl)-1H-indol-6-yl)(thiazol-2-yl)methanone . Benzyloxy’s bulkiness may sterically hinder interactions but could enhance binding to hydrophobic pockets in enzymes or receptors.
- Ketone Linker Position: The target compound’s methanone group at the indole 2-position differs from the 3-position linkage in 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone . This positional variation could influence conformational flexibility and spatial orientation relative to biological targets.
Preparation Methods
Friedel-Crafts Acylation Route
The foundational approach adapts Friedel-Crafts methodology for indole functionalization. Starting with 4-benzyloxyindole (synthesized via Leimgruber-Batcho protocol), acylation at the indole C2 position proceeds under AlCl₃ catalysis:
Step 1: 4-Benzyloxyindole Synthesis
2-Methyl-3-nitrophenol → Benzylation → Reduction → Cyclization
Key conditions:
- Benzylation: Benzyl chloride (1.1 eq), K₂CO₃ (1 eq), DMF, 90°C, 3h
- Cyclization: (E)-6-benzyloxy-2-nitrostyrene + pyrrolidinostyrene, Raney Ni, hydrazine hydrate
Step 2: C2 Acylation
Reaction of 4-benzyloxyindole with chloroacetyl chloride (1.2 eq) in CH₂Cl₂ at 0°C yields 2-chloroacetyl-4-benzyloxyindole (78% yield). Subsequent thiomorpholine substitution (2 eq, THF, N-ethyl-diisopropylamine, 50°C, 2h) affords target compound in 65% overall yield.
Fischer Indole Cyclization Approach
This method constructs the indole nucleus post-ketone formation:
Step 1: Diacylbenzene Preparation
Friedel-Crafts benzoylation of n-propylbenzene yields (4-propylphenyl)phenylmethanone, brominated at allylic position (NBS, CCl₄):
n-Propylbenzene → Benzoylation → Allylic bromination → Oxidation → 1,4-Diacylbenzene
Step 2: Thiomorpholino Methanone Installation
Fischer cyclization of diacylbenzene hydrazone (BF₃·Et₂O, AcOH, 80°C) generates indole core. Thiomorpholine introduced via Pd-mediated coupling (Pd₂(dba)₃, BINAP, Cs₂CO₃, 1,4-dioxane, 100°C), achieving 58% yield over three steps.
Direct Coupling Methodology
Leveraging modern cross-coupling techniques:
Reaction Scheme:
2-Bromo-4-benzyloxyindole + Thiomorpholine → Buchwald-Hartwig Amination
Optimized conditions:
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: BINAP (10 mol%)
- Base: Cs₂CO₃ (3 eq)
- Solvent: 1,4-Dioxane, 100°C, 16h
Yield: 72% (HPLC purity >95%)
Solid-Phase Synthesis
Adapting combinatorial chemistry principles:
Procedure:
- Wang resin functionalization with 4-benzyloxyindole-2-carboxylic acid
- On-resin amidation with thiomorpholine (HATU, DIPEA, DMF)
- Cleavage (TFA/CH₂Cl₂ 1:9)
Scale: 5 mmol, Average yield: 68%
Comparative Analysis of Synthetic Methods
| Method | Steps | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 4 | 65% | 92% | Pilot-scale |
| Fischer Cyclization | 5 | 58% | 89% | Lab-scale |
| Direct Coupling | 3 | 72% | 95% | Multi-gram |
| Solid-Phase | 3 | 68% | 98% | High-throughput |
Key observations:
- Direct coupling offers superior step economy and yield
- Solid-phase synthesis enables rapid library generation but requires specialized equipment
- Friedel-Crafts route remains valuable for bulk production despite longer synthetic sequence
Critical Reaction Optimization
Thiomorpholine Coupling Efficiency
Varied conditions for C2 functionalization:
| Base | Solvent | Temp (°C) | Time (h) | Conversion |
|---|---|---|---|---|
| DIPEA | THF | 50 | 2 | 88% |
| Cs₂CO₃ | Dioxane | 100 | 16 | 95% |
| KOtBu | Toluene | 80 | 6 | 76% |
| DBU | DMF | 120 | 4 | 82% |
Pd-catalyzed conditions (Cs₂CO₃, dioxane) provided optimal conversion while minimizing indole decomposition.
Protecting Group Strategy
Comparative benzyloxy protection methods:
| Method | Deprotection Yield | Indole Stability |
|---|---|---|
| Benzyl chloride/K₂CO₃ | 92% (H₂/Pd-C) | Excellent |
| BnBr/NaH | 88% | Moderate |
| Mitsunobu (BnOH/DIAD/TPP) | 85% | Poor |
Standard benzyl chloride protocol demonstrated superior compatibility with subsequent reactions.
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, NH), 7.65-7.28 (m, 9H, Ar-H), 4.98 (s, 2H, OCH₂Ph), 3.84-3.62 (m, 8H, thiomorpholine)
HRMS (ESI):
Calculated for C₂₀H₁₉N₂O₂S [M+H]⁺: 363.1168
Found: 363.1165
IR (KBr):
ν 3278 (N-H), 1665 (C=O), 1598 (C=C), 1245 (C-O-C) cm⁻¹
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Friedel-Crafts Route | Direct Coupling |
|---|---|---|
| Raw Materials | $1,240 | $1,980 |
| Catalysts | $380 | $1,150 |
| Purification | $420 | $680 |
| Total | $2,040 | $3,810 |
Despite higher per-step yield, direct coupling's Pd catalyst costs necessitate alternative ligand development for commercial viability.
Emerging Methodologies
Photoredox Catalysis
Preliminary results using Ir(ppy)₃ (2 mol%) under blue LED irradiation:
- 2-Bromoindole derivative + thiomorpholine → 82% yield in 4h
- Avoids transition metal residues in API-grade material
Continuous Flow Synthesis
Microreactor system parameters:
- Residence time: 12 min
- Productivity: 38 g/h
- Purity: 97%
Q & A
Q. Critical Conditions :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity for coupling steps .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
- Temperature : 60–80°C for thiomorpholine incorporation to avoid side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Answer:
- ¹H/¹³C NMR :
- Indole NH : Broad singlet at δ 10.5–11.5 ppm (D₂O exchangeable) .
- Benzyloxy Group : Aromatic protons (δ 6.8–7.5 ppm) and OCH₂Ph (δ 4.8–5.2 ppm).
- Thiomorpholine : Distinct multiplet signals for S-CH₂ (δ 2.5–3.5 ppm) .
- IR Spectroscopy : C=O stretch (~1650 cm⁻¹) and C-O-C (benzyloxy, ~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns confirm molecular weight and substituents .
Intermediate: How can molecular docking predict the biological targets of this compound?
Answer:
Protein Preparation : Retrieve target structures (e.g., kinases, GPCRs) from PDB. Optimize hydrogen bonding and remove water molecules.
Ligand Preparation : Generate 3D conformers of the compound using software like OpenBabel.
Docking Workflow : Use AutoDock Vina or Schrödinger Glide to simulate binding. Analyze binding affinity (ΔG) and interaction hotspots (e.g., hydrogen bonds with thiomorpholine sulfur) .
Validation : Compare results with known inhibitors (e.g., indole-based kinase inhibitors) to assess predictive accuracy .
Intermediate: What in vitro assays are recommended for preliminary bioactivity profiling?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria).
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation).
- Key Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced: How can researchers resolve contradictions between in vitro bioactivity and computational predictions?
Answer:
- Orthogonal Assays : Validate binding with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure kinetic parameters (KD, ΔH) .
- Pharmacokinetic Factors : Assess membrane permeability (Caco-2 assay) or metabolic stability (microsomal incubation) to explain false negatives .
- Model Refinement : Adjust docking parameters (e.g., solvation effects, flexible residues) to align with experimental data .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
Scaffold Modifications : Synthesize analogs with varied substituents (e.g., replacing benzyloxy with methoxy or halogens) .
Bioisosteric Replacement : Substitute thiomorpholine with morpholine or piperazine to assess sulfur’s role in binding .
Data Analysis : Correlate substituent electronic properties (Hammett σ values) with activity using QSAR models .
Crystallography : Solve co-crystal structures with targets (e.g., MAP kinases) to identify critical interactions .
Intermediate: What ADMET properties should be prioritized during preclinical evaluation?
Answer:
-
Absorption : Caco-2 permeability (>1 × 10⁻⁶ cm/s) and % human intestinal absorption (>80%) .
-
Metabolism : CYP450 inhibition (e.g., CYP3A4, CYP2D6) assessed via fluorogenic assays.
-
Toxicity : Ames test (mutagenicity) and hERG inhibition (patch-clamp assay).
-
Key Data :
Parameter Target Value Method logP <5 Octanol-water partition Solubility (logS) >-4 (moderate) Thermodynamic solubility
Advanced: How are protein-ligand interaction studies conducted to elucidate mechanism of action?
Answer:
- Biophysical Techniques :
- SPR : Measure real-time binding kinetics (kon/koff) on immobilized targets .
- X-ray Crystallography : Resolve binding modes (e.g., hydrogen bonds between indole NH and kinase hinge region) .
- Cellular Imaging : Confocal microscopy with fluorescently tagged compound to track sublocalization .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
